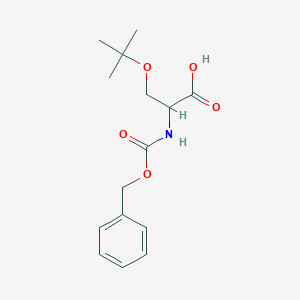

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Description

BenchChem offers high-quality 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDGEONUWGOCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275986, DTXSID20937369 | |

| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-75-1, 14464-36-9 | |

| Record name | N-(Benzoxycarbonyl)-O-(tert-butyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid (Cbz-Ser(tBu)-OH): A Strategically Protected Building Block for Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, applications, and strategic handling of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, a cornerstone reagent in peptide chemistry. Commonly abbreviated as Cbz-Ser(tBu)-OH or Z-Ser(tBu)-OH, this molecule represents a protected form of the amino acid L-serine, engineered for precise control during the stepwise construction of complex peptides.

Core Molecular Architecture and Strategic Significance

At its heart, Cbz-Ser(tBu)-OH is an L-serine derivative where the two primary reactive sites—the alpha-amino group (N-terminus) and the side-chain hydroxyl group—are masked with carefully selected protecting groups. This dual protection is fundamental to its utility, preventing unwanted side reactions and allowing chemists to dictate the sequence of peptide bond formation with high fidelity[1].

-

L-Serine Core : The foundational amino acid, providing the chiral backbone and the reactive hydroxyl side chain.

-

N-terminus Protection : The alpha-amino group is protected by the Benzyloxycarbonyl (Cbz or Z) group. Introduced by Bergmann and Zervas in 1932, the Cbz group is a classic and robust urethane-type protection that is stable to a wide range of reaction conditions but can be cleanly removed under specific, non-acidic protocols[2].

-

Side-Chain Protection : The hydroxyl group (-OH) on the serine side chain is protected as a tert-butyl (tBu) ether . This bulky group effectively shields the nucleophilic oxygen, preventing esterification or other side reactions during peptide coupling. The tBu group is characterized by its stability to basic and nucleophilic conditions but its lability to strong acids[3].

The primary value of this compound lies in the orthogonality of its protecting groups. The Cbz and tBu groups are removed by fundamentally different chemical mechanisms, allowing for the selective deprotection of one while the other remains intact[1][3]. This feature provides the tactical flexibility required for complex synthetic routes, such as fragment condensation in solution-phase synthesis.

Physicochemical Properties

Accurate characterization of the starting material is critical for reproducible results in synthesis. The key properties of Cbz-Ser(tBu)-OH are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1676-75-1 | [4][5] |

| Molecular Formula | C₁₅H₂₁NO₅ | [4][6][7] |

| Molecular Weight | 295.33 g/mol | [6][7] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 85.0 - 89.0 °C | |

| Optical Rotation | +19.0 to +23.0 deg (c=2, EtOH) | |

| Solubility | Soluble in ethanol, DMF, DCM | [5] |

| Storage Conditions | Store under inert gas, sealed in a dry environment at 2-8°C | [5] |

Strategic Application in Peptide Synthesis

While modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu strategy, Cbz-Ser(tBu)-OH remains a vital reagent, particularly in solution-phase synthesis and specialized SPPS applications[2][8].

The Principle of Orthogonal Deprotection

The strategic advantage of Cbz-Ser(tBu)-OH is visualized in its distinct deprotection pathways. A chemist can selectively remove either the N-terminal Cbz group to allow for chain elongation or the side-chain tBu group during the final cleavage step, without affecting the other.

-

Cbz Group Removal (Hydrogenolysis) : The Cbz group is classically removed via catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas). This process is highly efficient and occurs under neutral conditions, preserving acid-labile groups like the tBu ether[3][9].

-

tBu Group Removal (Acidolysis) : The tert-butyl ether is stable to the conditions of hydrogenation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This is the standard method used for final deprotection and cleavage from the resin in many synthesis strategies[3][10].

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for the use of Cbz-Ser(tBu)-OH in a laboratory setting.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a standard procedure for coupling Cbz-Ser(tBu)-OH to the free amine of an amino acid ester.

Objective : To form a dipeptide bond in a solution phase.

Materials :

-

Cbz-Ser(tBu)-OH (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

Coupling Agent: HBTU (1.0 eq)

-

Base: Diisopropylethylamine (DIEA) (2.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure :

-

Activation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Cbz-Ser(tBu)-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DCM.

-

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an active ester intermediate, which is highly susceptible to nucleophilic attack by the amine.

-

-

Neutralization & Addition : In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.1 eq). Stir for 5-10 minutes. Transfer this solution to the activated Cbz-Ser(tBu)-OH mixture.

-

Causality: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile. DIEA is a sterically hindered, non-nucleophilic base ideal for this purpose.

-

-

Coupling Reaction : Add an additional 1.0 eq of DIEA to the reaction mixture and stir at room temperature.

-

Causality: The base catalyzes the reaction and scavenges the acid byproduct, driving the reaction to completion.

-

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up : Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Orthogonal Deprotection Procedures

A. Cbz Group Removal via Catalytic Hydrogenation

-

Setup : Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Catalyst : Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Causality: Palladium is the catalyst that facilitates the cleavage of the benzyl-oxygen bond.

-

-

Hydrogenation : Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenator apparatus. Stir vigorously at room temperature.

-

Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Filtration : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Trustworthiness: This step is critical as residual palladium can interfere with subsequent reactions. Ensure all black catalyst is removed.

-

-

Isolation : Evaporate the solvent to yield the N-terminally deprotected peptide.

B. tBu Group Removal via Acidolysis

-

Setup : Dissolve the tBu-protected peptide in a minimal amount of DCM (if necessary for solubility).

-

Cleavage Cocktail : Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Causality: TFA is the strong acid that cleaves the tBu ether. Water and TIS act as "scavengers" to trap the highly reactive tert-butyl cation that is released, preventing it from causing side reactions (e.g., re-alkylation of other residues).

-

-

Reaction : Add the cleavage cocktail to the peptide and stir at room temperature for 1-3 hours.

-

Isolation : Concentrate the TFA solution under a stream of nitrogen.

-

Precipitation : Precipitate the deprotected peptide by adding cold diethyl ether.

-

Collection : Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove residual scavengers and TFA. Dry the final product under vacuum.

Conclusion

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is more than a simple protected amino acid; it is a strategic tool that offers chemists a high degree of control over the synthesis of complex peptide structures. Its robust, orthogonal protecting groups enable selective deprotection schemes that are essential for both traditional solution-phase synthesis and specialized modern applications. A thorough understanding of its properties and the causality behind its reaction protocols, as outlined in this guide, empowers researchers to leverage this versatile building block to its full potential in the pursuit of novel therapeutics and biochemical probes.

References

-

Hangzhou ZeErRui Chemical Co., Ltd. (n.d.). N-Cbz-O-tert-butyl-L-serine. Retrieved from [Link]

-

Shandong Look Chemical. (n.d.). N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1. Retrieved from [Link]

-

Wuhan Fortuna Chemical. (n.d.). China Factory Supply High Quality N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Ser(tBu)-OH [1676-75-1]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715617, Z-Ser(tBu)-OH. Retrieved from [Link]

-

Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 76, 18.1.1–18.1.28. Retrieved from [Link]

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. N-Cbz-O-tert-butyl-L-serine, CasNo.1676-75-1 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. peptide.com [peptide.com]

- 7. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

The Strategic Imperative of Cbz-Ser(tBu)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. The selection of appropriately protected amino acid derivatives is a critical determinant of success, influencing not only the efficiency and yield of the synthesis but also the purity and biological activity of the final peptide. Among the arsenal of available building blocks, N-α-Carbobenzyloxy-O-tert-butyl-L-serine, commonly abbreviated as Cbz-Ser(tBu)-OH, stands out as a strategic asset, particularly in solution-phase peptide synthesis (SPPS). This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, elucidates the core physical and chemical properties of Cbz-Ser(tBu)-OH, delves into the rationale behind its application, and provides field-proven insights and protocols for its effective utilization.

Compound Profile: Understanding the Core Attributes of Cbz-Ser(tBu)-OH

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation of its successful application. Cbz-Ser(tBu)-OH is a white to off-white crystalline powder, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-α-Carbobenzyloxy-O-tert-butyl-L-serine | [1] |

| Synonyms | Z-Ser(tBu)-OH, N-Cbz-O-tert-butyl-L-serine | [1] |

| CAS Number | 1676-75-1 | [1] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Melting Point | Approximately 85-89 °C | |

| Solubility | Soluble in organic solvents such as DMF, DCM, and ethanol. | |

| Storage | Store in a cool, dry place, typically at 2-8°C. | [2] |

The Principle of Orthogonality: The Strategic Advantage of Cbz and tBu Protection

The utility of Cbz-Ser(tBu)-OH in complex peptide synthesis stems from the orthogonality of its protecting groups. Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of another by employing distinct chemical conditions. This principle is fundamental to directing the sequence of peptide bond formation and avoiding unwanted side reactions.

The Cbz (or Z) group, protecting the α-amino functionality, is a classic urethane-type protecting group introduced by Bergmann and Zervas.[3] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂/Pd-C), a reductive process.[3] Conversely, the tert-butyl (tBu) group, which protects the hydroxyl side chain of serine as an ether, is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). This differential lability is the cornerstone of the strategic application of Cbz-Ser(tBu)-OH.

Figure 1: Orthogonal deprotection scheme of Cbz-Ser(tBu)-OH.

This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation while the serine side chain remains protected, preventing side reactions such as O-acylation. Subsequently, the tBu group can be removed during the final global deprotection step.

Application in Solution-Phase Peptide Synthesis: A Step-by-Step Workflow

Cbz-Ser(tBu)-OH is particularly well-suited for solution-phase peptide synthesis, a method that remains highly relevant for large-scale production and the synthesis of complex peptide fragments. The following is a generalized, yet detailed, protocol for the incorporation of a Cbz-Ser(tBu)-OH residue into a growing peptide chain.

Activation of the Carboxyl Group

The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid to make it susceptible to nucleophilic attack by the amino group of the peptide chain.

Protocol:

-

Dissolve Cbz-Ser(tBu)-OH (1.0 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the cooled solution with stirring.

-

Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU, in the case of DCC) indicates the progress of the activation.

Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is included to suppress racemization and to form a more stable and reactive HOBt-ester, which then reacts with the amine component.[4][5]

Coupling to the Amino Component

The activated Cbz-Ser(tBu)-OH is then reacted with the N-terminally deprotected peptide ester.

Protocol:

-

In a separate flask, dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in DMF.

-

Neutralize the hydrochloride salt by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-1.1 equivalents), until the pH is neutral to slightly basic.

-

Add the pre-activated Cbz-Ser(tBu)-OH solution (from step 3.1) to the neutralized amino component.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

Work-up and Purification

After the coupling reaction is complete, the product must be isolated and purified.

Protocol:

-

If DCC was used, filter off the precipitated DCU.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove unreacted amine and excess base, followed by a weak base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Figure 2: Workflow for solution-phase peptide coupling with Cbz-Ser(tBu)-OH.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of Cbz-Ser(tBu)-OH and the resulting peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for Cbz-Ser(tBu)-OH are as follows:

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Butyl (CH₃)₃C- | ~1.1 | singlet | 9H |

| β-CH₂ | ~3.5-3.9 | multiplet | 2H |

| α-CH | ~4.3 | multiplet | 1H |

| Cbz-CH₂ | ~5.1 | singlet | 2H |

| Cbz-Aromatic | ~7.3 | multiplet | 5H |

| NH | ~5.5-6.0 | doublet | 1H |

| COOH | ~10-12 | broad singlet | 1H |

Interpretation: The presence of the characteristic singlet for the t-butyl group at around 1.1 ppm and the signals for the Cbz group's benzylic protons and aromatic ring are key indicators of the compound's integrity.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amine (urethane) |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1690 | C=O stretch | Urethane |

| ~1530 | N-H bend | Amine (urethane) |

| ~1250 | C-O stretch | Ether |

Interpretation: The strong carbonyl absorptions for the carboxylic acid and the urethane, along with the N-H stretching and bending vibrations, confirm the presence of the key functional groups.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For Cbz-Ser(tBu)-OH, the expected molecular ion peak [M+H]⁺ would be at m/z 296.15. Common fragmentation patterns include the loss of the t-butyl group (-57 Da) and cleavage of the benzylic C-O bond of the Cbz group.[9][10][11]

Safety and Handling: A Self-Validating System of Precaution

As with all chemical reagents, proper handling and safety precautions are imperative.

-

Hazard Identification: Cbz-Ser(tBu)-OH may cause skin and eye irritation. Inhalation of dust should be avoided.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) to maintain its stability and prevent degradation.[2]

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

Conclusion: A Versatile Tool for Peptide Innovation

Cbz-Ser(tBu)-OH represents a cornerstone building block in the field of peptide synthesis, particularly for solution-phase strategies. Its well-defined physical and chemical properties, coupled with the strategic advantage of its orthogonal protecting groups, provide chemists with a reliable and versatile tool for the construction of complex peptides. By understanding the principles behind its application and adhering to rigorous experimental protocols, researchers, scientists, and drug development professionals can leverage the full potential of Cbz-Ser(tBu)-OH to advance the frontiers of peptide-based therapeutics and diagnostics.

References

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

Z-Ser(tBu)-OH Product Information. Aapptec Peptides. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Racemization in peptide synthesis. ResearchGate. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

solid phase peptide. Moodle@Units. [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

FTIR Analysis of Protein Structure. University of California, Irvine. [Link]

-

Protocol for semisynthesis of serotonylated histone H3 by rapid protein desulfurization in tandem with native chemical ligation. PMC - NIH. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Development of protein chemical synthesis using peptide thioester synthetic blocks. Journal of Peptide Science. [Link]

-

Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Cbz-D-Ser(tBu)-OH | 65806-90-8 [sigmaaldrich.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

N-Cbz-O-tert-butyl-L-serine: A Linchpin in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis

In the intricate world of peptide synthesis, precision and control are paramount. The stepwise assembly of amino acids into a defined sequence demands a robust strategy to prevent unwanted side reactions, ensuring the formation of the correct peptide backbone and the integrity of reactive side chains. This is where the concept of protecting groups becomes critical. N-Cbz-O-tert-butyl-L-serine, a strategically modified derivative of the amino acid L-serine, stands as a quintessential example of a building block designed for this purpose. Its primary application lies in Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide and protein synthesis.[1][2]

This guide provides a comprehensive overview of N-Cbz-O-tert-butyl-L-serine, detailing its physicochemical properties, its critical role in peptide synthesis, a practical experimental protocol for its use, and a list of reputable suppliers. The narrative is designed to offer not just procedural steps, but also the underlying chemical logic that governs its application, empowering researchers to leverage this reagent with confidence and expertise.

Physicochemical Properties and Identification

N-Cbz-O-tert-butyl-L-serine is a white to off-white crystalline powder.[3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number.

| Property | Value | Source(s) |

| CAS Number | 1676-75-1 | [3][5][6] |

| Molecular Formula | C15H21NO5 | [5] |

| Molecular Weight | 295.33 g/mol | [5] |

| Synonyms | N-Benzyloxycarbonyl-O-tert-butyl-L-serine, Z-Ser(tBu)-OH, N-Carbobenzoxy-O-tert-butyl-L-serine | [1][3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 83.5-89.0 °C | [3][5] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [6] |

The Core Principle: Orthogonal Protection

The utility of N-Cbz-O-tert-butyl-L-serine stems from its dual-protection scheme, which is a classic example of "orthogonal protection."[1] This means that the two protecting groups on the molecule can be removed under completely different chemical conditions, allowing for selective deprotection at specific stages of a synthesis.[1]

-

N-terminus Protection (Cbz group): The amino group (-NH₂) is protected by a Carboxybenzyl (Cbz or Z) group. This group is stable to the acidic conditions used to remove the tert-butyl group but can be cleaved under reductive conditions, typically through catalytic hydrogenation.[1]

-

Side Chain Protection (tert-butyl group): The reactive hydroxyl (-OH) group on the serine side chain is protected as a tert-butyl ether. This group is stable to the conditions required for peptide coupling and N-terminal deprotection but is readily removed with moderately strong acids like trifluoroacetic acid (TFA).[1][2]

This orthogonal strategy provides chemists with precise control over the synthetic route, preventing the formation of byproducts and allowing for the construction of complex peptides with high fidelity.[1][2]

Below is a diagram illustrating the structure of N-Cbz-O-tert-butyl-L-serine, highlighting its key functional groups.

Caption: Chemical structure of N-Cbz-O-tert-butyl-L-serine.

Experimental Protocol: Application in Peptide Coupling

The following is a representative protocol for the use of N-Cbz-O-tert-butyl-L-serine in a standard solution-phase peptide coupling reaction. The causality behind the choice of reagents is explained to provide a deeper understanding of the process.

Objective: To couple N-Cbz-O-tert-butyl-L-serine with a C-terminally protected amino acid (e.g., Glycine methyl ester, H-Gly-OMe).

Materials:

-

N-Cbz-O-tert-butyl-L-serine

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

-

Amino Acid Salt Neutralization:

-

Action: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in the chosen solvent (e.g., DCM). Add DIPEA (1.2 equivalents) dropwise at 0°C.

-

Causality: The free amino group of the glycine ester is required for nucleophilic attack. DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt to liberate the free amine without causing unwanted side reactions.

-

-

Carboxylic Acid Activation:

-

Action: In a separate flask, dissolve N-Cbz-O-tert-butyl-L-serine (1.0 equivalent) and NHS (1.1 equivalents) in the solvent. Cool the solution to 0°C.

-

Causality: The carboxylic acid of the serine derivative is not reactive enough to form an amide bond directly. It must first be activated. DCC is the coupling agent, but its direct use can lead to racemization and the formation of an N-acylurea byproduct. NHS is added to form an active ester intermediate. This intermediate is more stable and less prone to racemization, leading to a cleaner reaction and higher yield of the desired peptide.

-

-

Coupling Reaction:

-

Action: Add DCC (1.1 equivalents), dissolved in a small amount of solvent, to the serine derivative solution at 0°C. Stir for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly trapped by NHS to form the active ester, precipitating the insoluble DCU byproduct.

-

-

Peptide Bond Formation:

-

Action: Filter the DCU precipitate. Add the neutralized glycine methyl ester solution from Step 1 to the filtrate containing the activated serine derivative. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Causality: The free amino group of the glycine ester attacks the carbonyl carbon of the activated serine ester, forming the new peptide bond and releasing NHS.

-

-

Reaction Monitoring and Work-up:

-

Action: Monitor the reaction progress by TLC until the starting serine derivative is consumed. Upon completion, filter any further DCU precipitate. Wash the organic solution sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove unreacted starting materials, excess coupling reagents, and water-soluble byproducts, purifying the desired dipeptide product.

-

-

Purification:

-

Action: Purify the crude product by column chromatography on silica gel.

-

Causality: Chromatography separates the target peptide from any remaining impurities based on polarity, yielding the pure, protected dipeptide.

-

The following diagram illustrates the general workflow for this peptide coupling reaction.

Caption: Workflow for a solution-phase peptide coupling reaction.

Sourcing and Suppliers

The quality and purity of amino acid derivatives are critical for successful peptide synthesis. Several reputable chemical suppliers provide N-Cbz-O-tert-butyl-L-serine for research and development purposes.

| Supplier | Website |

| TCI Chemicals | |

| Wuhan Fortuna Chemical | [Link] |

| Echemi | |

| Shandong Look Chemical | [Link] |

| ChemicalBook | |

| Chinachemnet | [Link] |

| Hangzhou ZeErRui Chemical Co., Ltd. | [Link] |

| BOC Sciences |

Conclusion

N-Cbz-O-tert-butyl-L-serine is a vital reagent in the arsenal of the peptide chemist. Its well-defined orthogonal protecting groups enable the precise and controlled incorporation of serine residues into complex peptide chains, a fundamental requirement for the synthesis of therapeutic peptides and other biologically active molecules.[1] A thorough understanding of its properties and the chemical principles governing its use, as outlined in this guide, is essential for researchers and drug development professionals aiming to achieve high-yield, high-purity synthesis of target peptides.

References

-

China Factory Supply High Quality N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1 with good service Wholesale & Bulk . Wuhan Fortuna Chemical. [Link]

-

N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1 . Shandong Look Chemical. [Link]

-

Introduction to Peptide Synthesis . National Center for Biotechnology Information (PMC). [Link]

-

Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

-

Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Benzyloxycarbonyl-O-tert-butyl-L-serine | 1676-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. N-Cbz-O-tert-butyl-L-serine | 1676-75-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. sdlookchem.com [sdlookchem.com]

An In-depth Technical Guide to the Synthesis of N-Cbz-O-tert-butyl-L-serine

Introduction: The Strategic Importance of Doubly Protected Serine

In the precise and demanding field of peptide synthesis, the controlled, stepwise assembly of amino acids is fundamental to success. N-Cbz-O-tert-butyl-L-serine is a cornerstone building block for incorporating serine into a peptide sequence, particularly in solution-phase synthesis. Its utility stems from a robust orthogonal protection strategy, where two distinct and highly selective protecting groups mask the reactive functionalities of the L-serine core.[1]

The α-amino group is protected by the Carboxybenzyl (Cbz or Z) group, while the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[2] This dual protection prevents unwanted side reactions, such as self-polymerization or side-chain modifications, during peptide coupling steps.[3] The Cbz group is renowned for its stability and is typically removed under neutral conditions via catalytic hydrogenolysis, whereas the acid-labile tert-butyl group is cleaved using strong acids like trifluoroacetic acid (TFA).[4][5] This differential lability is the essence of orthogonality, empowering chemists to selectively unmask specific reactive sites and execute complex synthetic strategies with high fidelity.[1]

This guide provides a comprehensive examination of the synthesis of N-Cbz-O-tert-butyl-L-serine, delving into the chemical principles, detailed experimental protocols, and critical quality control measures essential for researchers in drug development and synthetic chemistry.

The Principle of Orthogonal Protection: Cbz and tBu Strategy

The success of any multi-step peptide synthesis hinges on the chosen protecting group strategy.[1] An ideal protecting group must be easy to introduce, stable to subsequent reaction conditions, and removable with high selectivity and yield without affecting other parts of the molecule.[3] The Cbz/tBu combination for serine exemplifies a powerful orthogonal scheme.

-

N-α-Carboxybenzyl (Cbz) Protection: Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a foundational development in modern peptide chemistry.[6] It is typically installed by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (the Schotten-Baumann reaction).[7][8] Its key advantage is its remarkable stability to both acidic and basic conditions, yet it is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which proceeds under neutral conditions.[6][9] This allows for the deprotection of the N-terminus to enable peptide chain elongation without disturbing acid-labile side-chain protecting groups.

-

O-tert-butyl (tBu) Protection: The hydroxyl group on the serine side chain is nucleophilic and can cause undesirable side reactions during peptide coupling. The bulky tert-butyl group effectively shields this hydroxyl moiety as a stable ether.[2] This group is highly resistant to nucleophiles, bases, and catalytic hydrogenolysis, making it fully compatible with Cbz-deprotection conditions.[4] Its removal is efficiently achieved only under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from the solid-phase resin in SPPS or removes other acid-labile groups in the final step of a solution-phase synthesis.[5][10]

Overall Synthetic Workflow

The synthesis of N-Cbz-O-tert-butyl-L-serine is logically approached in a two-step sequence. First, the more nucleophilic α-amino group is protected. This prevents it from competing with the hydroxyl group in the subsequent ether formation step. The resulting intermediate, N-Cbz-L-serine, is then O-alkylated to install the tert-butyl ether.

Detailed Experimental Protocols

Part A: Synthesis of N-Cbz-L-serine

This step employs the Schotten-Baumann reaction, a robust method for acylating amines in a biphasic aqueous-organic system.[11][12] The base neutralizes the HCl byproduct, driving the reaction to completion.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve L-serine in an aqueous solution of sodium carbonate (or another suitable base) in a reaction vessel and cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl), either neat or dissolved in a suitable organic solvent like dioxane or THF, to the cooled amino acid solution.[7]

-

pH Control: Throughout the addition, carefully monitor and maintain the pH of the reaction mixture between 9 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (typically 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of ~2 with a cold, dilute acid (e.g., 1M HCl or H₂SO₄). The N-Cbz-L-serine product will precipitate as a white solid or oil.

-

Isolation: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-L-serine, which can often be used in the next step without further purification or can be crystallized.

| Parameter | Recommended Conditions | Causality / Rationale |

| Reagents | L-Serine, Benzyl Chloroformate, Na₂CO₃ | Cbz-Cl is the acylating agent. Na₂CO₃ maintains basic pH to deprotonate the amine and neutralize HCl byproduct. |

| Equivalents | 1.0 eq. L-Serine, 1.1-1.2 eq. Cbz-Cl | A slight excess of Cbz-Cl ensures complete reaction of the starting material. |

| Solvent | Water / Dioxane or THF | Biphasic system allows for efficient reaction and simple work-up.[13] |

| Temperature | 0-5 °C initially, then room temp. | Initial cooling controls the exothermic reaction. Warming allows the reaction to proceed to completion. |

| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC. |

| Typical Yield | > 90% | The reaction is generally high-yielding. |

Part B: Synthesis of N-Cbz-O-tert-butyl-L-serine

The hydroxyl group of N-Cbz-L-serine is converted to a tert-butyl ether via acid-catalyzed addition of isobutylene. The mechanism involves the protonation of isobutylene to form a stable tertiary carbocation, which is then attacked by the nucleophilic hydroxyl group of the serine side chain.[14]

Step-by-Step Methodology:

-

Setup: In a pressure-rated flask or autoclave equipped with a magnetic stirrer, dissolve N-Cbz-L-serine in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Isobutylene Addition: Cool the vessel to a low temperature (e.g., -20 °C to -10 °C) and introduce a measured amount of condensed, liquid isobutylene. Seal the vessel securely.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The internal pressure will increase as the isobutylene warms. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, carefully vent any excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product is typically a solid or a thick oil. Purify by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether/petroleum ether, to obtain the final product as a white crystalline solid.[15][16]

| Parameter | Recommended Conditions | Causality / Rationale |

| Reagents | N-Cbz-L-Serine, Isobutylene, H₂SO₄ (cat.) | Isobutylene is the source of the tert-butyl group. The acid catalyzes the formation of the tert-butyl cation. |

| Equivalents | 1.0 eq. N-Cbz-L-Serine, 5-10 eq. Isobutylene | A large excess of isobutylene drives the equilibrium towards product formation. |

| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that dissolves the starting material and is stable to the acidic conditions. |

| Temperature | Room Temperature (after initial cooling) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 24 - 48 hours | The reaction is often slow and requires extended time for completion. |

| Typical Yield | 60 - 80% | Yields can vary based on conditions and purification efficiency. |

Characterization and Quality Control

Ensuring the purity and structural integrity of N-Cbz-O-tert-butyl-L-serine is critical for its successful application in peptide synthesis.[17]

| Property / Method | Expected Result | Reference |

| Appearance | White to off-white crystalline powder | [18][19] |

| Melting Point | ~85-89 °C | [19][20] |

| Solubility | Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water. | [18] |

| Optical Rotation | [α]²⁰_D_ ≈ +19 to +23° (c=2, EtOH) | [19][20] |

| ¹H NMR | Characteristic peaks for Cbz (aromatic ~7.3 ppm, CH₂ ~5.1 ppm), tert-butyl (~1.1-1.2 ppm, singlet, 9H), and serine backbone protons. | [21] |

| ¹³C NMR | Signals corresponding to the carbons of the Cbz, tert-butyl, and serine moieties. | [21] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₅H₂₁NO₅ (295.33 g/mol ). | [18] |

Application in a Synthetic Context

The utility of N-Cbz-O-tert-butyl-L-serine is best illustrated by its application in synthesizing a simple dipeptide, for example, Cbz-Ser(tBu)-Gly-OBn.

In this workflow, the carboxylic acid of N-Cbz-Ser(tBu)-OH is activated and coupled to the free amine of a second amino acid (glycine benzyl ester). Subsequently, the Cbz group can be selectively removed via hydrogenolysis to expose the N-terminus of the serine residue, allowing for further elongation of the peptide chain.[22] The tert-butyl and benzyl ester protecting groups would be removed later during the final global deprotection step, typically using strong acid.

Conclusion

The synthesis of N-Cbz-O-tert-butyl-L-serine is a well-established and critical process for the production of a key building block in peptide chemistry. The strategic, sequential protection of the amine and hydroxyl groups relies on fundamental principles of reactivity and orthogonal protection. By following robust, well-defined protocols and implementing rigorous quality control, researchers can reliably produce high-purity material, enabling the successful synthesis of complex peptides for therapeutic and research applications.

References

-

PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available from: [Link]

-

YouTube. 003 t butyl alcohol plus HCl. Available from: [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available from: [Link]

-

Pearson. What conditions are typically required to deprotect a tert-butyl ether?. Available from: [Link]

-

ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]

-

YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality. Available from: [Link]

-

Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER AND 3-(1,1-DIMETHYLETHYL) 4-METHYL (S)-2,2-DIMETHYL-3,4-OXAZOLIDINEDICARBOXYLATE. Available from: [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. Available from: [Link]

-

ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Available from: [Link]

-

PubMed. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. Available from: [Link]

-

Grokipedia. Schotten–Baumann reaction. Available from: [Link]

-

PubMed. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Available from: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Thieme Connect. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. Available from: [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF N-PROTECTED β-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]

-

ResearchGate. tert-butylation. Available from: [Link]

-

Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

-

Creative Biostructure. Peptide Crystallization. Available from: [Link]

-

Shandong Look Chemical. N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1. Available from: [Link]

-

GEA. Crystallization of Amino Acids. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Available from: [Link]

-

PubMed. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Available from: [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What conditions are typically required to deprotect a tert-butyl ... | Study Prep in Pearson+ [pearson.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 17. alfachemic.com [alfachemic.com]

- 18. sdlookchem.com [sdlookchem.com]

- 19. N-Benzyloxycarbonyl-O-tert-butyl-L-serine | 1676-75-1 | TCI AMERICA [tcichemicals.com]

- 20. N-Benzyloxycarbonyl-O-tert-butyl-L-serine | 1676-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 21. N-Cbz-O-tert-butyl-L-serine(1676-75-1) 1H NMR spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

Molecular structure of Cbz-protected serine derivatives

An In-depth Technical Guide to the Molecular Structure of Cbz-Protected Serine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Foundational Role of Cbz-Serine in Complex Synthesis

In the precise world of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy.[] Its application to serine, a trifunctional amino acid, creates a versatile building block, N-Cbz-serine, that is fundamental to the construction of complex peptides, peptidomimetics, and chiral pharmaceuticals.

The Cbz group acts as a temporary shield for the nucleophilic amino group of serine, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[][2] Its utility stems from a delicate balance: it is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under mild protocols, most commonly catalytic hydrogenation.[3][2] This guide provides an in-depth examination of the molecular structure of Cbz-protected serine derivatives, exploring how the Cbz group influences the molecule's conformation, reactivity, and characterization, thereby providing researchers with the foundational knowledge required for its effective application.

Synthesis and Chemical Properties: Mastering the Protection Scheme

The introduction of the Cbz group to serine is a well-established and efficient process, typically conducted under Schotten-Baumann conditions.[3] The causality behind this choice lies in the need to control the reaction pH. The free amino group of serine is reacted with benzyl chloroformate (Cbz-Cl), a highly reactive chloroformate, in the presence of a base such as sodium hydroxide or sodium bicarbonate.[][4] The base serves a dual purpose: it deprotonates the amino group to enhance its nucleophilicity for attack on the Cbz-Cl, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the unreacted amine and maintaining a stable pH.[3][4]

An advantageous characteristic of Cbz-protected amino acids, including Cbz-serine, is their tendency to crystallize readily, which simplifies purification.[][4] The resulting N-Cbz-serine is a stable, crystalline solid that serves as a key intermediate in numerous synthetic pathways.[5][6]

Key Chemical and Physical Properties of N-Cbz-L-Serine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | [7][8] |

| Molecular Weight | 239.22 g/mol | [7] |

| Appearance | Colorless crystal or crystalline powder | [6] |

| Melting Point | 124-126 °C | [6] |

| IUPAC Name | (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | [7] |

Experimental Protocol: Synthesis of N-Cbz-L-Serine

This protocol is a self-validating system, where successful crystallization and characterization confirm the reaction's completion.

-

Dissolution: Dissolve L-serine in a 2M NaOH solution in a flask cooled in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (Cbz-Cl) and another equivalent of 2M NaOH solution. The key is to maintain a basic pH (around 8-10) to ensure the amine remains reactive and to neutralize the HCl byproduct.[4]

-

Reaction: Allow the mixture to stir in the ice bath for 1-2 hours.

-

Workup: Remove the unreacted Cbz-Cl by extraction with an organic solvent like ether.

-

Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate, causing the N-Cbz-L-serine to precipitate out of the solution.[]

-

Isolation & Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure, crystalline product.

-

Characterization: Confirm the structure and purity using NMR, FTIR, and melting point analysis.

Molecular Structure and Conformational Dynamics

The introduction of the bulky Cbz group significantly influences the three-dimensional structure and conformational preferences of the serine molecule. Understanding these structural nuances is critical for predicting reactivity and intermolecular interactions.

Conformational Preferences and Intramolecular Interactions

The structure of Cbz-serine is not planar. The phenyl ring of the benzyloxycarbonyl group is oriented out of the plane of the carbamate functionality.[3] This steric bulk imposes constraints on the rotation around the N-Cα bond.

Crucially, the serine side chain's hydroxyl group (-CH₂OH) can participate in intramolecular hydrogen bonding . This non-covalent interaction plays a significant role in stabilizing specific conformers. The hydroxyl proton can act as a hydrogen bond donor to the carbonyl oxygen of the carbamate or the carboxylic acid. Conversely, the hydroxyl oxygen can act as an acceptor. This interaction is highly dependent on the solvent environment; in non-polar, weakly hydrogen-bond accepting solvents, the formation of an intramolecular hydrogen bond is more favorable, which can stabilize the anti-conformation of the carboxyl group.[9][10] In polar, hydrogen-bond accepting solvents like water or DMSO, this intramolecular bond is less likely as the molecule forms intermolecular hydrogen bonds with the solvent.[9]

Caption: Potential intramolecular hydrogen bond in Cbz-serine.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of Cbz-serine derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the covalent structure in solution.

-

¹H NMR: Provides a distinct fingerprint. Key signals include the benzylic protons (-CH₂-) of the Cbz group typically appearing as a singlet around 5.1 ppm, the aromatic protons of the phenyl ring between 7.2-7.4 ppm, and the protons of the serine backbone (α-CH and β-CH₂).[11][12] The coupling patterns of the serine protons provide information about their spatial relationships.

-

¹³C NMR: Confirms the carbon skeleton, with characteristic signals for the carbamate carbonyl, the carboxylic acid carbonyl, the aromatic carbons, and the carbons of the serine framework.

Table of Typical ¹H NMR Data for N-Cbz-L-Serine (in DMSO-d₆)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Serine α-CH | ~4.1 | Multiplet |

| Serine β-CH₂ | ~3.6 | Multiplet |

| Benzyl CH₂ | ~5.0 | Singlet |

| Aromatic CH | ~7.3 | Multiplet |

| Amide NH | ~7.6 | Doublet |

| Carboxyl OH | ~12.7 | Broad Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the key functional groups present in the molecule. It serves as a rapid method to verify the success of the protection reaction.[13][14]

-

N-H Stretch: A band around 3300-3400 cm⁻¹ corresponding to the amide N-H.

-

C=O Stretches: Two distinct carbonyl stretching bands are observed. The carbamate C=O appears around 1690-1710 cm⁻¹, while the carboxylic acid C=O is typically found around 1720-1740 cm⁻¹.

-

C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region correspond to the C-O bonds of the carbamate and carboxylic acid groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, yielding precise bond lengths, bond angles, and torsional angles.[15] Crystallographic studies of Cbz-protected amino acids confirm the non-planar geometry of the Cbz group and reveal the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. These interactions typically involve the amide N-H, the side-chain hydroxyl group, and the carboxylic acid group, which dictate the packing of molecules in the solid state.

Applications in Advanced Organic Synthesis

The true value of N-Cbz-serine lies in its application as a versatile chiral building block.[5] Its defined stereochemistry and orthogonal protection scheme allow for its incorporation into a wide array of complex molecular targets.

-

Pharmaceutical Intermediates: N-Cbz-D-Serine is a well-known intermediate in the synthesis of the antiepileptic drug lacosamide, where its precise stereochemistry is critical for the drug's efficacy and safety.[5]

-

Peptide Synthesis: It is a fundamental component in the solution-phase synthesis of peptides.[16] The Cbz group prevents the serine amine from reacting during the activation and coupling of the carboxylic acid group to another amino acid.

-

Specialized Synthons: Cbz-serine can be chemically modified to create other important building blocks. For example, oxidation can yield Cbz-serinal, an aldehyde used in various carbon-carbon bond-forming reactions.[17] Another key derivative is N-Cbz-L-serine-β-lactone, which undergoes ring-opening reactions with various nucleophiles to create β-amino-L-alanine derivatives.[18]

Caption: Synthetic utility of N-Cbz-L-Serine.

Conclusion

The molecular structure of Cbz-protected serine derivatives is a masterful interplay of covalent bonds and non-covalent interactions. The Cbz group not only serves as an effective and reliable protecting group for the amine but also imposes significant conformational constraints and enables intramolecular hydrogen bonding, which collectively define the molecule's three-dimensional architecture. A thorough understanding of its synthesis, conformational behavior, and spectroscopic signatures is essential for researchers and drug development professionals who rely on this indispensable chiral building block to construct the complex molecules that drive scientific innovation.

References

-

Hopax. Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Hopax. The Essential Role of N-Cbz-D-Serine in Advanced Organic Synthesis. [Link]

-

ResearchGate. Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. [Link]

-

PubChem. N-(Benzyloxycarbonyl)-L-serine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. 1 H NMR spectra of L-serine, Ser:CB[19] mixture in the molar ratio.... [Link]

-

ChemBK. N-cbz-dl-serine crystalline. [Link]

-

ResearchGate. (PDF) Conformational Studies of ε-CBz-L-Lysine and L-Valine Block Copolypeptides. [Link]

-

ResearchGate. Conformational Properties of the Amino Acid Residues L-Cysteine, L-Serine and L-Cystine. [Link]

-

Nature. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

-

PubChem. Cbz serinal. [Link]

-

PubMed Central. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

-

ResearchGate. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

-

ResearchGate. a) FTIR spectra of poly(O-benzyl-l-serine), top, PS, middle and PSSA,.... [Link]

-

ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

-

Journal of Pharmaceutical Quality Assurance and Quality Control. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

-

ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum [chemicalbook.com]

- 12. N-CARBOBENZOXY-DL-SERINE(2768-56-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification | Journal of Pharmaceutical Quality Assurance and Quality Control [matjournals.co.in]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. Cbz serinal | C11H13NO4 | CID 10867910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Enduring Legacy of the Cbz Group: A Technical Guide to its Strategic Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the field of synthetic organic chemistry, particularly in the art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, its development was a watershed moment, transforming the chaotic polymerization of amino acids into a controlled, stepwise process.[1][2] This guide offers an in-depth exploration of the Cbz protecting group, delving into the causality behind its application, the mechanistic underpinnings of its installation and cleavage, and its strategic deployment in complex molecular architectures. We will provide field-proven protocols and a comparative analysis of deprotection methodologies to equip researchers with the knowledge to leverage the Cbz group with precision and confidence.

The Genesis of Controlled Synthesis: Why the Cbz Group was Revolutionary

Prior to the 1930s, the synthesis of peptides with a defined sequence was an insurmountable challenge.[1] The inherent duality of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization upon activation.[1] The innovation of the Cbz group was to temporarily "mask" the amine's nucleophilicity by converting it into a carbamate.[1][3] This seemingly simple transformation was profound; the Cbz-protected amine is stable to a wide array of reaction conditions, including those required for peptide bond formation, yet can be removed under specific, mild conditions to reveal the amine for the next coupling step.[1][4] This principle of temporary masking and selective deprotection laid the foundation for modern solid-phase and solution-phase peptide synthesis.[5][6]

Installation of the Cbz Group: A Mechanistic Perspective

The most prevalent method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] This is a classic nucleophilic acyl substitution reaction.

The Causality of Experimental Choices

The choice of base and solvent is critical for achieving high yields and avoiding side reactions. Aqueous basic conditions, such as those in a Schotten-Baumann reaction (e.g., NaHCO₃ or Na₂CO₃), are often employed for amino acids.[1][7] The base serves two crucial roles: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it maintains a sufficient concentration of the free amine nucleophile.[2][7] For substrates not soluble in water or sensitive to aqueous base, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in aprotic solvents (e.g., THF, DCM) are used.[7] Controlling the pH is vital when protecting amino acids, as a pH that is too high can lead to racemization.[8]

Reaction Mechanism

The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate.[2][7]

Caption: Mechanism of Cbz protection of an amine.[2]

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol is a representative example under Schotten-Baumann conditions.[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

| Amine Substrate | Reagents and Conditions | Typical Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 |

| Table 1: Representative yields for Cbz protection of various amino acids.[1] |

Cleavage of the Cbz Group: A Toolkit of Deprotection Strategies

The utility of the Cbz group lies in the diverse and relatively mild methods available for its removal.[9] The choice of deprotection strategy is dictated by the overall molecular structure, specifically the presence of other sensitive functional groups.[9]

Catalytic Hydrogenolysis: The Gold Standard

This is the most common and mildest method for Cbz deprotection.[9] It offers high yields and generates only volatile byproducts (toluene and CO₂), simplifying purification.[2][9]

3.1.1. Mechanistic Rationale

The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst.[2][9] This forms an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[2]

Caption: Cbz deprotection via catalytic hydrogenolysis.[2]

3.1.2. Experimental Protocol: Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1][9]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1][9]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[1][9]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are volatile and easily removed.[1]

3.1.3. Transfer Hydrogenation: A Safer Alternative

For larger-scale reactions where handling hydrogen gas poses a safety risk, transfer hydrogenation is an excellent alternative.[9] A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used in place of H₂ gas.[9]

Acid-Mediated Cleavage (Acidolysis)

This method is valuable when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups, which would not be compatible with hydrogenolysis.[9]

3.2.1. Mechanistic Considerations

Strong acids, such as HBr in acetic acid, cleave the Cbz group.[8][10] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (Sₙ2) or formation of a stable benzyl cation (Sₙ1).[7][10] The resulting carbamic acid then decarboxylates.[7][11]

Caption: Cbz deprotection via strong acid (HBr).[7][12]

3.2.2. Experimental Protocol: Acidic Cleavage with HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[9]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[9]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[9]

-

Work-up: Concentrate the reaction mixture under reduced pressure. The product is often obtained as the HBr salt and may require neutralization and extraction.

Other Deprotection Methods

While hydrogenolysis and acidolysis are the most common, other methods exist for specific applications. Lewis acids like TMSI or AlCl₃ can effect cleavage, sometimes with enhanced selectivity.[8][9] More recently, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol have been developed for substrates with highly sensitive functionalities.[13]

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[9] | Incompatible with reducible groups (alkenes, alkynes, nitro).[9] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids flammable H₂ gas, safer for scale-up.[9] | Can be slower than direct hydrogenation. |

| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation.[9] | Harsh conditions, may cleave other acid-labile groups. |

| Lewis Acid-Mediated | AlCl₃, TMSI | Alternative for sensitive substrates.[8][9] | Stoichiometric reagents, potentially harsh work-up. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Orthogonal to reductive and acidic methods.[13] | Requires heating, specific reagents.[13] |

| Table 2: Comparative summary of Cbz deprotection techniques. |

Orthogonality: The Key to Complex Synthesis

In multi-step synthesis, the true power of a protecting group is its orthogonality—the ability to be removed selectively in the presence of other protecting groups.[14] The Cbz group is a cornerstone of orthogonal strategies.[7]

-

Cbz vs. Boc: The tert-Butoxycarbonyl (Boc) group is labile to acid (e.g., TFA), while the Cbz group is generally stable to these conditions.[11][14] Conversely, the Cbz group is removed by hydrogenolysis, which leaves the Boc group intact.[11][14] This Cbz/Boc orthogonality is fundamental in peptide chemistry.

-